molecular formula C11H18N2O4 B12801134 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- CAS No. 43164-07-4

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl-

Cat. No.: B12801134
CAS No.: 43164-07-4
M. Wt: 242.27 g/mol
InChI Key: HUKZUGLRYBKXJF-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- is a heterocyclic organic compound It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- can be achieved through a multicomponent reaction. One efficient method involves the tandem Knoevenagel–Michael protocol. This process includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies using techniques like NMR spectroscopy, mass spectrometry, and molecular modeling can provide insights into the exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxymethyl and diethyl groups contribute to its stability and solubility, making it a valuable compound for various applications.

Properties

CAS No.

43164-07-4

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

5,5-diethyl-1-(methoxymethyl)-3-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O4/c1-5-11(6-2)8(14)12(3)10(16)13(7-17-4)9(11)15/h5-7H2,1-4H3

InChI Key

HUKZUGLRYBKXJF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)COC)C)CC

Origin of Product

United States

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